1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene
CAS No.:
Cat. No.: VC18001855
Molecular Formula: C7H3BrF4O2S
Molecular Weight: 307.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3BrF4O2S |
---|---|
Molecular Weight | 307.06 g/mol |
IUPAC Name | 1-bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene |
Standard InChI | InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(9)3-6(5)15(13,14)7(10,11)12/h1-3H |
Standard InChI Key | PHJSATLKEYZECF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Features
1-Bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene belongs to the class of benzene derivatives substituted with electron-withdrawing groups. Its molecular formula, C₇H₃BrF₄O₂S, corresponds to a molecular weight of 307.06 g/mol. The compound’s structure features:
-
A bromine atom at the 1-position, contributing to electrophilic substitution reactivity.
-
A fluorine atom at the 4-position, enhancing electronic effects and metabolic stability.
-
A trifluoromethylsulfonyl group (-SO₂CF₃) at the 2-position, known for its strong electron-withdrawing nature and lipophilicity.
The IUPAC name, 1-bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene, reflects this substitution pattern. Key identifiers include:
Property | Value |
---|---|
Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)Br |
InChI Key | PHJSATLKEYZECF-UHFFFAOYSA-N |
PubChem CID | 129601718 |
The trifluoromethylsulfonyl group significantly influences the compound’s reactivity, making it a valuable intermediate in synthetic chemistry.
Synthesis and Optimization
The synthesis of 1-bromo-4-fluoro-2-(trifluoromethylsulfonyl)benzene involves multi-step reactions to introduce substituents sequentially. A typical pathway includes:
Bromination and Fluorination
Initial steps often employ 2-fluoroanisole or analogous precursors, which undergo bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). Subsequent fluorination is achieved via halogen exchange reactions with potassium fluoride (KF) under anhydrous conditions.
Sulfonylation
The trifluoromethylsulfonyl group is introduced through sulfonylation reactions. For example, treating the intermediate with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base like pyridine facilitates sulfonyl group attachment.
Reaction Conditions
-
Solvents: Polar aprotic solvents such as sulfolane or dimethylformamide (DMF) are preferred for their ability to stabilize transition states.
-
Catalysts: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance fluorination efficiency by acting as phase-transfer catalysts.
-
Temperature: Reactions are typically conducted at elevated temperatures (150–200°C) to overcome activation barriers while avoiding decomposition.
Applications in Pharmaceutical and Material Science
Drug Development
The compound serves as a precursor in synthesizing protease inhibitors and kinase inhibitors. Its -SO₂CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in preclinical studies targeting HIV-1 protease.
Liquid Crystal Materials
In material science, derivatives of this compound exhibit mesogenic properties due to their rigid aromatic core and polar substituents. These materials are explored for use in display technologies.
Agrochemicals
Functionalized analogs act as intermediates in herbicides and fungicides, leveraging the electron-deficient benzene ring to disrupt microbial electron transport chains.
Research Findings and Mechanistic Insights
Recent studies highlight the compound’s role in Suzuki-Miyaura cross-coupling reactions, where it acts as an electrophilic partner for palladium-catalyzed aryl-aryl bond formation. The bromine atom’s reactivity facilitates selective substitution, enabling the synthesis of complex polyfluorinated architectures.
Mechanistic Studies:
-
Density functional theory (DFT) calculations reveal that the -SO₂CF₃ group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack.
-
In biological systems, the compound’s metabolites exhibit negligible cytotoxicity up to 100 µM, suggesting favorable safety profiles for further development.
Future Directions and Challenges
Expanding Synthetic Utility
Efforts to develop continuous-flow synthesis methods could improve yield and scalability. Microreactor technology may mitigate exothermic risks associated with bromination steps.
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers could enhance bioavailability. Preliminary work shows promise in tumor-targeted drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume